

R1498: A Technical Guide to its Discovery and Preclinical Development

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Compound of Interest

Compound Name: **R1498**

Cat. No.: **B15623721**

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Abstract

R1498 is a novel, orally active, multi-target kinase inhibitor identified as a promising therapeutic candidate for hepatocellular carcinoma (HCC) and gastric cancer (GC). This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and preclinical evaluation of **R1498**. The information is compiled from publicly available scientific literature, with a focus on quantitative data, experimental methodologies, and the elucidation of its signaling pathways.

Introduction

The discovery of small molecule kinase inhibitors has revolutionized cancer therapy. **R1498** emerged from a kinase inhibitor library screen as a compound with a unique profile, primarily targeting key kinases involved in angiogenesis and mitosis.^[1] Its chemical scaffold is based on a pyrazolobenzodiazepine core.^[1] This document details the preclinical journey of **R1498**, from its initial identification to its evaluation in advanced cancer models.

Discovery and Initial Characterization

R1498 was initially identified as a weak inhibitor of cyclin-dependent kinase 2 (CDK2).^[1] Subsequent screening of a kinase inhibitor library revealed its multi-targeted nature.^[1] The primary targets of **R1498** were identified as key kinases in the angiogenic and mitotic

pathways, particularly Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2]

Mechanism of Action

R1498 exerts its anti-tumor effects through the dual inhibition of angiogenesis and mitosis.

Inhibition of Angiogenesis

R1498 targets the VEGF signaling pathway, a critical driver of tumor angiogenesis. It directly inhibits VEGFR2, a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[1][2] This inhibition leads to a reduction in the proliferation, migration, and tube formation of endothelial cells.[1]

Inhibition of Mitosis

R1498 also targets Aurora kinases, which are essential for proper cell division.[1][2]

Specifically, it inhibits the activity of Aurora A and Aurora B, leading to defects in mitotic spindle formation and cytokinesis.[1] This results in cell cycle arrest and ultimately, apoptosis of cancer cells.[1]

Preclinical Data

The preclinical development of **R1498** involved a series of in vitro and in vivo studies to evaluate its efficacy and safety profile.

In Vitro Efficacy

R1498 demonstrated moderate growth inhibition across a panel of tumor cell lines, with IC₅₀ values in the micromolar range.[1][2]

Table 1: In Vitro Growth Inhibition of **R1498** in Various Tumor Cell Lines

Cell Line	Cancer Type	IC50 (µM)
SGC-7901	Gastric Cancer	Data not available in search results
BGC-823	Gastric Cancer	Data not available in search results
MKN-45	Gastric Cancer	Data not available in search results
HepG2	Hepatocellular Carcinoma	Data not available in search results
Huh-7	Hepatocellular Carcinoma	Data not available in search results
PLC/PRF/5	Hepatocellular Carcinoma	Data not available in search results

Note: Specific IC50 values for each cell line were not available in the provided search results.

In Vivo Efficacy

R1498 was evaluated in several xenograft models of human gastric and hepatocellular carcinoma.

Table 2: In Vivo Anti-Tumor Efficacy of **R1498** in Xenograft Models

Xenograft Model	Cancer Type	Treatment	Tumor Growth Inhibition (%)	Observations
SGC-7901	Gastric Cancer	R1498	>80	Superior efficacy and toxicity profile compared to sorafenib. [2]
BGC-823	Gastric Cancer	R1498	>80	Tumor regression observed in some xenografts. [2]
MKN-45	Gastric Cancer	R1498	>80	-
HepG2	Hepatocellular Carcinoma	R1498	>80	-
Huh-7	Hepatocellular Carcinoma	R1498	>80	-
PLC/PRF/5	Hepatocellular Carcinoma	R1498	>80	-
Primary GC Xenografts (3 models)	Gastric Cancer	R1498	-	10-30% tumor regression rate. [2]

In these models, **R1498** demonstrated superior anti-tumor efficacy and a better toxicity profile compared to sorafenib, a known multi-kinase inhibitor.[\[2\]](#) Notably, **R1498** induced tumor regression in some gastric cancer xenografts and in patient-derived primary gastric cancer xenograft models.[\[2\]](#) In vivo studies confirmed that **R1498** actively inhibited Aurora A activity and reduced vascularization within the tumors.[\[2\]](#)

Pharmacokinetics and Safety

Pharmacokinetic studies revealed that **R1498** has good in vivo exposure.[\[2\]](#) Dose range-finding studies indicated a favorable therapeutic window.[\[2\]](#)

Clinical Development Status

As of the latest available information, there are no public records of **R1498** entering clinical trials. Searches for clinical trials associated with **R1498** or its CAS number (303196-31-8) did not yield any results. This suggests that the compound may still be in preclinical development or its clinical development has not been publicly disclosed.

Experimental Protocols

Kinase Inhibition Assay

- Objective: To determine the inhibitory activity of **R1498** against a panel of kinases.
- Methodology: A radiometric kinase assay was likely used, which is considered the gold standard for kinase profiling.^[3] This method directly measures the incorporation of a radiolabeled phosphate from ATP into a substrate.
- Procedure:
 - Kinase, substrate, cofactors, and radioisotope-labeled ATP (e.g., [γ -33P]-ATP) are incubated with varying concentrations of **R1498**.
 - The reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate.
 - Unreacted radiolabeled ATP is washed away.
 - The radioactivity on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.
 - IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

HUVEC Proliferation Assay

- Objective: To assess the anti-proliferative effect of **R1498** on human umbilical vein endothelial cells (HUVECs).

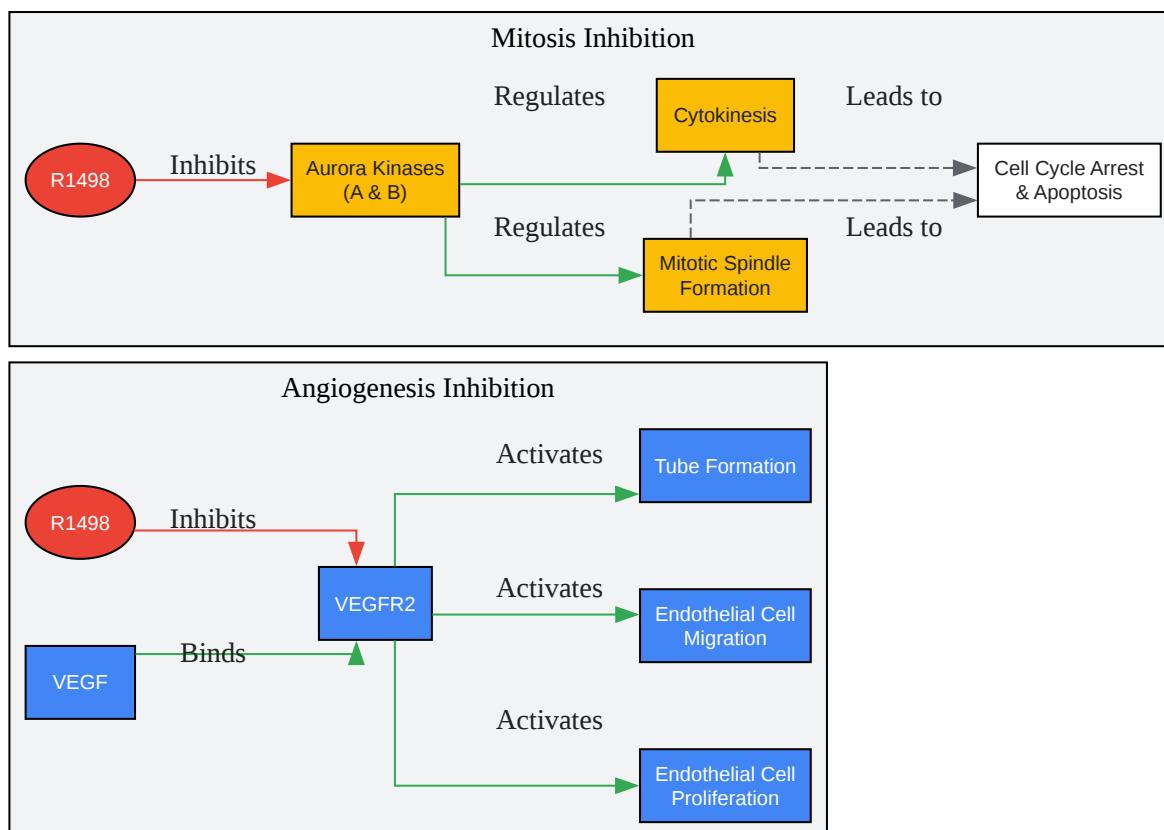
- Methodology: A cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, is commonly used.
- Procedure:
 - HUVECs are seeded in 96-well plates and allowed to adhere overnight.
 - The cells are then treated with various concentrations of **R1498** in the presence of a pro-angiogenic stimulus, such as VEGF.
 - After a set incubation period (e.g., 72 hours), a reagent (e.g., MTT or CellTiter-Glo®) is added to each well.
 - The absorbance or luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
 - The percentage of proliferation inhibition is calculated relative to untreated control cells, and IC₅₀ values are determined.

Xenograft Tumor Model

- Objective: To evaluate the *in vivo* anti-tumor efficacy of **R1498**.
- Methodology: Subcutaneous xenograft models in immunocompromised mice are established using human cancer cell lines.
- Procedure:
 - Human gastric or hepatocellular carcinoma cells are harvested and suspended in a suitable medium, often mixed with Matrigel.
 - The cell suspension is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
 - Tumors are allowed to grow to a palpable size.
 - Mice are randomized into treatment and control groups.

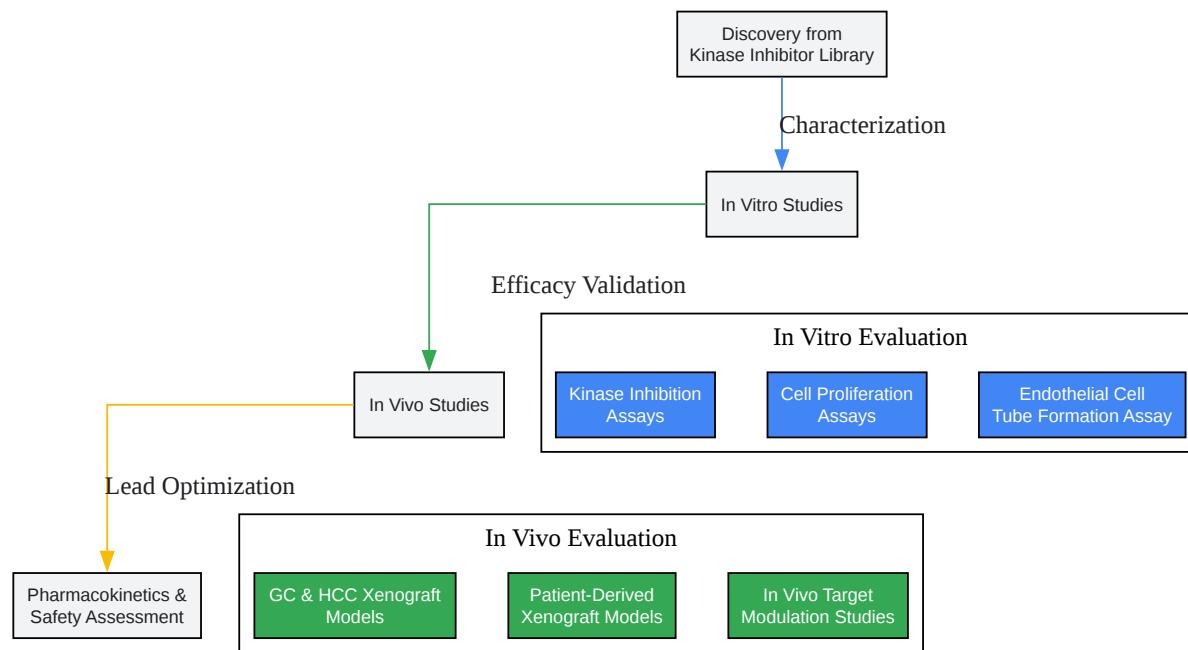
- **R1498** is administered orally at a predetermined dose and schedule.
- Tumor volume is measured regularly using calipers.
- At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess angiogenesis and target inhibition).

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Dual mechanism of action of **R1498**.



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Caption: Preclinical development workflow of **R1498**.

Conclusion

R1498 is a potent, orally active, multi-target kinase inhibitor with a compelling preclinical profile for the treatment of gastric and hepatocellular carcinoma. Its dual mechanism of action, targeting both tumor angiogenesis and mitosis, provides a strong rationale for its therapeutic potential. While the lack of publicly available clinical trial data suggests its development may be in the early stages, the robust preclinical evidence warrants further investigation of **R1498** as a novel anti-cancer agent.

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